2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Description
This compound (CAS: 904267-43-2, IUPAC name: 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide) is an indolizine carboxamide derivative featuring a 4-ethoxybenzoyl group at position 3, a 5-chloro-2-methylphenyl substituent on the amide nitrogen, and an amino group at position 2 of the indolizine core . Its molecular formula is C25H22ClN3O3 (molecular weight: 447.92 g/mol), and it is reported to have a purity ≥95% for research applications .
Properties
IUPAC Name |
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4/c1-3-33-17-10-7-15(8-11-17)24(30)23-22(27)21(19-6-4-5-13-29(19)23)25(31)28-18-14-16(26)9-12-20(18)32-2/h4-14H,3,27H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWFOJHSNVKNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a novel indolizine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.85 g/mol. The structure features a chloro-substituted methoxyphenyl moiety, an ethoxybenzoyl group, and an indolizine core, which are critical for its biological activity.
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanisms of action include:
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. In vitro studies demonstrated IC50 values in the low nanomolar range against EGFR T790M mutants, comparable to established inhibitors like osimertinib .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as Bax and caspases while decreasing anti-apoptotic proteins like Bcl-2. This dual modulation contributes to enhanced cell death in tumor cells .
- Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in treated cells .
Antiproliferative Effects
The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A-549 (Lung) | 45 | EGFR inhibition, apoptosis induction |
| MCF-7 (Breast) | 38 | Cell cycle arrest, pro-apoptotic effects |
| Panc-1 (Pancreas) | 50 | EGFR inhibition |
| HT-29 (Colon) | 42 | Induction of apoptosis |
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures. For instance:
- Study on 5-Chloro-Indole Derivatives : A series of compounds including derivatives with chloro and methoxy substitutions were synthesized and tested for their antiproliferative effects. The most potent derivatives exhibited IC50 values as low as 9.5 nM against EGFR T790M, indicating a strong potential for targeting resistant cancer phenotypes .
- Comparative Analysis : In a comparative study involving multiple indole-based compounds, it was found that those with ethoxy and chloro substitutions showed enhanced activity against breast cancer cell lines compared to their non-substituted counterparts. This suggests that specific functional groups can significantly influence biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The following table summarizes key structural differences between the target compound and its closest analogues:
Key Observations:
The 3-nitrobenzoyl group in the nitro-substituted compound introduces strong electron-withdrawing properties, which may alter binding interactions in biological systems.
Amide Nitrogen Substituents :
Pharmacological Implications
- ORG27569 (): A cannabinoid receptor allosteric modulator with a 5-chloroindole core. The chloro substituent in the target compound may similarly enhance receptor binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
